molecular formula C7H16N2 B14037658 (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine

(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine

Cat. No.: B14037658
M. Wt: 128.22 g/mol
InChI Key: BEGAGOQBISEITR-ZETCQYMHSA-N
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Description

(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is a chiral amine compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups attached to the pyrrolidine ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-(1,2-Dimethylpyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.

    N-Methylpyrrolidin-2-ylmethanamine: A similar compound with a single methyl group.

    Pyrrolidin-2-ylmethanamine: The parent compound without the methyl groups.

Uniqueness

(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of chiral compounds and in applications requiring specific stereochemical properties.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[(2S)-1,2-dimethylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-7(6-8)4-3-5-9(7)2/h3-6,8H2,1-2H3/t7-/m0/s1

InChI Key

BEGAGOQBISEITR-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(CCCN1C)CN

Canonical SMILES

CC1(CCCN1C)CN

Origin of Product

United States

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